2-Amino-4-bromobenzoic acid
Overview
Description
2-Amino-4-bromobenzoic acid is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Copper-Catalyzed Amination
2-Amino-4-bromobenzoic acid is utilized in copper-catalyzed amination processes. It enables the production of N-aryl and N-alkyl anthranilic acid derivatives without the need for acid protection, achieving yields up to 99%. This compound has been specifically used in the creation of N-(1-Pyrene)anthranilic acid, which demonstrates utility in metal ion-selective fluorosensing, particularly with Hg(II) ions in water (Wolf et al., 2006).
Degradation by Pseudomonas Aeruginosa
This compound is subject to degradation by specific strains of Pseudomonas aeruginosa. This microorganism can degrade various halobenzoates, including 2-bromobenzoic acid, which is a key component in understanding the biodegradation pathways of halogenated aromatic compounds (Higson & Focht, 1990).
Synthesis of Anti-Cancer Drugs
This compound is a critical intermediate in synthesizing certain anti-cancer drugs. It is particularly vital for producing drugs that inhibit thymidylate synthase, a key enzyme in DNA synthesis (Sheng-li, 2004).
Construction of Spirobenzolactones and Spirobenzolactams
This compound is used in the synthesis of spirobenzolactones and spirobenzolactams. It serves as a building block in a parallel synthesis process for these compounds, which are potentially useful in various pharmaceutical and chemical applications (Zhang & Pugh, 2003).
Molecular and Vibrational Spectra Analysis
This compound is studied for its molecular structure and vibrational spectra. These studies are essential for understanding its chemical properties and potential applications in various fields, including materials science and pharmaceuticals (Balamurugan et al., 2015).
Mechanism of Action
Target of Action
2-Amino-4-bromobenzoic acid is a biochemical reagent . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its absorption and distribution
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-4-bromobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNICQAVXPXQAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174855 | |
Record name | 2-Amino-4-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20776-50-5 | |
Record name | 2-Amino-4-bromobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20776-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-bromobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020776505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-bromobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-4-BROMOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ79Y7SDK5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-4-bromobenzoic acid in the synthesis of Matemone?
A1: this compound serves as a crucial starting point in the synthesis of Matemone []. Researchers utilized this readily available compound and subjected it to a series of reactions, including the newly developed oxidative cyclization method, to efficiently produce a key precursor for Matemone []. This approach highlights the importance of this compound in accessing complex natural products like Matemone.
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